2-{[4-(2-Furyl)-2-pyrimidinyl]sulfanyl}acetonitrile
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Overview
Description
2-{[4-(2-Furyl)-2-pyrimidinyl]sulfanyl}acetonitrile is an organic compound with the molecular formula C₁₀H₇N₃OS. It is characterized by the presence of a furyl group, a pyrimidinyl group, and a sulfanyl group attached to an acetonitrile moiety. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents .
Chemical Reactions Analysis
Types of Reactions
2-{[4-(2-Furyl)-2-pyrimidinyl]sulfanyl}acetonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The furyl and pyrimidinyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.
Substitution: Halogenating agents or nucleophiles like amines and thiols are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{[4-(2-Furyl)-2-pyrimidinyl]sulfanyl}acetonitrile is utilized in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(2-Furyl)-2-pyrimidinyl]sulfanyl}acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The furyl and pyrimidinyl groups can form hydrogen bonds and π-π interactions with target molecules, while the sulfanyl group can participate in covalent bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-{[4-(2-Furyl)-2-pyrimidinyl]sulfanyl}ethanol
- 2-{[4-(2-Furyl)-2-pyrimidinyl]sulfanyl}propanoic acid
- 2-{[4-(2-Furyl)-2-pyrimidinyl]sulfanyl}butanenitrile
Uniqueness
2-{[4-(2-Furyl)-2-pyrimidinyl]sulfanyl}acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both furyl and pyrimidinyl groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .
Properties
IUPAC Name |
2-[4-(furan-2-yl)pyrimidin-2-yl]sulfanylacetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3OS/c11-4-7-15-10-12-5-3-8(13-10)9-2-1-6-14-9/h1-3,5-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOZUGTRDSPADED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=NC=C2)SCC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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